
A Technical Guide to the Spectral
Characteristics of BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BDP R6G carboxylic acid

Cat. No.: B606000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral characteristics of BDP
R6G carboxylic acid, a versatile fluorophore with significant applications in biological imaging

and labeling. This document outlines its key photophysical properties, provides detailed

experimental protocols for its characterization and use, and presents visual workflows for its

application in research settings.

Core Photophysical and Chemical Properties
BDP R6G carboxylic acid is a borondipyrromethene (BODIPY) based dye, recognized for its

bright fluorescence and high photostability. Its spectral properties are analogous to Rhodamine

6G (R6G), making it a suitable alternative in many fluorescence-based applications. The

presence of a carboxylic acid group allows for its covalent conjugation to biomolecules, such as

proteins and nucleic acids, through the formation of amide bonds after activation.

Quantitative Spectral Data
The key spectral and physical properties of BDP R6G carboxylic acid are summarized in the

table below for easy reference and comparison.
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Property Value Reference

Molecular Formula C₁₈H₁₅BF₂N₂O₂ [1]

Molecular Weight 340.13 g/mol [1]

CAS Number 174881-57-3 [1]

Excitation Maximum (λabs) 530 nm [1][2][3]

Emission Maximum (λem) 548 nm [1][2][3]

Molar Extinction Coefficient (ε) 70,000 cm⁻¹M⁻¹ [1][2]

Fluorescence Quantum Yield

(ΦF)
0.96 [1][2]

Fluorescence Lifetime (τ) Typically >5 nanoseconds [4]

Solubility
Good in DMF, DMSO, ethanol,

methanol, and DCM
[1]

Storage Conditions
Store at -20°C in the dark,

desiccated.
[1][5]

Experimental Protocols
This section provides detailed methodologies for the characterization and application of BDP
R6G carboxylic acid.

Determination of Fluorescence Quantum Yield
(Comparative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of photon emission. The

comparative method, using a standard of known quantum yield, is a common and accessible

approach.[6]

Principle: The quantum yield of an unknown sample is determined by comparing its

fluorescence intensity to that of a standard with a known quantum yield, under identical

experimental conditions. For BDP R6G (emission max ~548 nm), a suitable standard is

Rhodamine 6G in ethanol (ΦF = 0.95).
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Materials:

BDP R6G carboxylic acid

Rhodamine 6G (as a standard)

Spectroscopic grade ethanol

UV-Vis spectrophotometer

Spectrofluorometer

Quartz cuvettes (1 cm path length)

Procedure:

Solution Preparation:

Prepare a stock solution of BDP R6G carboxylic acid in ethanol.

Prepare a stock solution of Rhodamine 6G in ethanol.

From the stock solutions, prepare a series of dilutions for both the sample and the

standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to

minimize inner filter effects.

Absorbance Measurement:

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared

solutions.

Record the absorbance at the chosen excitation wavelength (e.g., 510 nm).

Fluorescence Measurement:

Set the excitation wavelength on the spectrofluorometer to 510 nm.

Record the fluorescence emission spectrum for each solution, ensuring the entire

emission profile is captured (e.g., from 520 nm to 700 nm).
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Maintain identical instrument settings (e.g., slit widths) for all measurements.

Data Analysis:

Integrate the area under the fluorescence emission curve for each solution.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard.

The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

ΦST is the quantum yield of the standard.

GradX and GradST are the gradients of the plots for the sample and standard,

respectively.

ηX and ηST are the refractive indices of the sample and standard solutions (if the same

solvent is used, this term is 1).

Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before

returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly

sensitive method for its determination.[7][8]

Principle: The sample is excited by a high-repetition-rate pulsed laser. The time between the

excitation pulse and the detection of the first emitted photon is measured for a large number of

events. The resulting histogram of photon arrival times represents the fluorescence decay

curve, from which the lifetime is calculated.[8]

Instrumentation:

TCSPC system with a pulsed laser source (e.g., a diode laser emitting at ~510 nm)
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Fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode)

Appropriate emission filters to isolate the fluorescence of BDP R6G carboxylic acid.

Procedure:

Instrument Setup:

Prepare a dilute solution of BDP R6G carboxylic acid in the desired solvent.

Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute

solution of non-dairy creamer) to account for the temporal spread of the excitation pulse.

Data Acquisition:

Excite the sample with the pulsed laser and collect the fluorescence emission through the

appropriate filters.

Record the decay profile until a sufficient number of photon counts are accumulated in the

peak channel (typically >10,000) to ensure good statistical accuracy.

Data Analysis:

Deconvolute the instrument response function from the measured fluorescence decay.

Fit the resulting decay curve to a single or multi-exponential decay model to determine the

fluorescence lifetime(s).

Protein Labeling with BDP R6G Carboxylic Acid
The carboxylic acid group of BDP R6G must first be activated to react with primary amines on

proteins to form a stable amide bond. A common method is the use of carbodiimides like EDC

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide

(NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester.

Materials:

BDP R6G carboxylic acid
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Protein to be labeled (e.g., an antibody in a suitable buffer like PBS, pH 7.4)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Reaction buffer (e.g., 0.1 M MES, pH 6.0)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

Dye Activation:

Dissolve BDP R6G carboxylic acid in a small amount of anhydrous DMF or DMSO.

In a separate tube, dissolve EDC and sulfo-NHS in the reaction buffer.

Add the EDC/sulfo-NHS solution to the BDP R6G solution. The molar ratio of EDC/sulfo-

NHS to the dye should be in excess (e.g., 5:1).

Incubate the mixture at room temperature for 15-30 minutes to form the amine-reactive

sulfo-NHS ester.

Protein Conjugation:

Add the activated dye solution to the protein solution. The molar ratio of dye to protein will

need to be optimized depending on the desired degree of labeling. A starting point is a 10-

to 20-fold molar excess of the dye.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with

gentle stirring.

Reaction Quenching:
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Add the quenching buffer to the reaction mixture to stop the reaction by consuming any

unreacted dye.

Incubate for 30 minutes at room temperature.

Purification:

Separate the labeled protein from the unreacted dye and byproducts using a size-

exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

The first colored fraction to elute will be the labeled protein.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and 530 nm (for the dye).

Visualized Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows

involving BDP R6G carboxylic acid.

Workflow for Determining Fluorescence Quantum Yield
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Sample Preparation

Measurement

Data Analysis

Prepare Sample Dilutions

Measure Absorbance (UV-Vis)

Prepare Standard Dilutions

Measure Fluorescence (Spectrofluorometer)

Integrate Emission Spectra

Plot Intensity vs. Absorbance

Calculate Quantum Yield
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Dye Activation

Conjugation

Purification & Analysis

Activate BDP R6G-COOH
with EDC/sulfo-NHS

Incubate Activated Dye
with Protein

Quench Reaction

Purify via Size-Exclusion
Chromatography

Characterize Conjugate (DOL)

 

Start with Labeled Biomolecule

Introduce to Biological System
(e.g., Cells)

Incubate for Uptake/Binding

Wash to Remove Unbound Probe

Image with Fluorescence Microscope
(Ex: ~530 nm, Em: ~550 nm)

Analyze Image Data

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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